(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
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Overview
Description
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a thiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multiple steps, starting with the preparation of the brominated benzodioxole and the thiazolone intermediates. The key steps include:
Condensation: The condensation of the brominated benzodioxole with a suitable aldehyde to form the intermediate.
Cyclization: The cyclization of the intermediate with a thioamide to form the thiazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- **(5Z)-5-[(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its brominated benzodioxole moiety, which imparts distinct chemical and biological properties compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3S/c1-10-2-4-11(5-3-10)18-20-17(21)16(24-18)7-12-6-14-15(8-13(12)19)23-9-22-14/h2-8H,9H2,1H3/b16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRVHZBOILOLOC-APSNUPSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC4=C(C=C3Br)OCO4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC4=C(C=C3Br)OCO4)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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